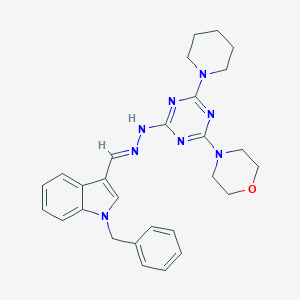![molecular formula C27H30N2O7S B301628 Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as Isopropyl Cysteinate Protease Inhibitor (ICPI), is a chemical compound that has gained significant attention in scientific research due to its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, dysregulation of proteases has been linked to several diseases, including cancer, Alzheimer's, and viral infections. Therefore, the development of protease inhibitors such as ICPI has become an active area of research.
Mecanismo De Acción
ICPI acts as a competitive inhibitor of cysteine proteases by binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, thus inhibiting its activity. ICPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of proteases involved in cell survival and proliferation.
Biochemical and Physiological Effects
ICPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that ICPI inhibits the activity of several cysteine proteases, including cathepsin B and L. ICPI has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain. In vivo studies have shown that ICPI has anti-tumor effects in several cancer models, including breast and lung cancer. ICPI has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ICPI as a protease inhibitor is its high specificity for cysteine proteases. This allows for targeted inhibition of specific proteases involved in pathological processes. ICPI also has a relatively low toxicity profile, making it a promising therapeutic agent. However, one limitation of using ICPI is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, ICPI has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on ICPI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of ICPI. Another area of research is the optimization of ICPI as a therapeutic agent, including the development of more soluble and stable forms of the compound. Additionally, further studies are needed to investigate the potential use of ICPI as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Finally, the development of ICPI analogs with improved potency and specificity for specific proteases may lead to the development of more effective protease inhibitors.
Métodos De Síntesis
The synthesis of ICPI involves the reaction of 2-methoxy-4-formylphenol, isopropylamine, and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield ICPI. This synthesis method has been optimized to achieve a high yield and purity of ICPI.
Aplicaciones Científicas De Investigación
ICPI has been studied extensively for its potential use as a protease inhibitor. Specifically, ICPI has been shown to inhibit the activity of cysteine proteases, which are involved in several pathological processes such as cancer metastasis and viral infections. ICPI has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain.
Propiedades
Nombre del producto |
Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
|---|---|
Fórmula molecular |
C27H30N2O7S |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(5Z)-5-[[3-methoxy-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C27H30N2O7S/c1-16(2)19-8-6-7-9-20(19)28-24(30)15-35-21-11-10-18(12-22(21)34-5)13-23-26(32)29(27(33)37-23)14-25(31)36-17(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,28,30)/b23-13- |
Clave InChI |
SRPAGNAXGAAFGH-QRVIBDJDSA-N |
SMILES isomérico |
CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 2-(5-bromo-3-chloro-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301554.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)